molecular formula C13H10ClNO3 B6368626 2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261982-44-8

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368626
CAS RN: 1261982-44-8
M. Wt: 263.67 g/mol
InChI Key: GXYNEWDENZKZIH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (2-CMCP-3-HP) is a compound derived from pyridine, a heterocyclic aromatic organic compound. It is a white crystalline solid with a melting point of 146-147 °C and a boiling point of 225 °C. 2-CMCP-3-HP is widely used in the pharmaceutical and chemical industries due to its unique properties and versatility.

Mechanism of Action

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% acts as an electron-withdrawing group in organic reactions, which increases the reactivity of the substrate. This increased reactivity enables the reaction of the substrate with other molecules, leading to the formation of new products.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory compounds.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to obtain and can be synthesized from commercially available reagents. However, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide.

Future Directions

For the use of 2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% include its use as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used as a reagent in the synthesis of new drugs and other compounds for medicinal and industrial applications. In addition, it could be used as a building block for the synthesis of polymers and other materials. Finally, it could be used as a reagent in the synthesis of other heterocyclic compounds for use in the pharmaceutical industry.

Synthesis Methods

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% can be synthesized via a number of different routes. One of the most common methods is the reaction of 2-chloro-5-methoxycarbonylphenyl bromide with 3-hydroxy-2-pyridinol in the presence of an acid catalyst. This reaction yields 2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% as the major product in 95% yield.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used in the synthesis of various derivatives of pyridines, such as 2-chloro-5-methoxycarbonylphenyl-3-hydroxypyridine-4-carboxylic acid and its derivatives. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine and its derivatives.

properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-4-5-10(14)9(7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYNEWDENZKZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683179
Record name Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261982-44-8
Record name Methyl 4-chloro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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